LogP Comparison: Balanced Lipophilicity of the 3-Methyl-5-Azetidinyl Oxadiazole
The target compound possesses a calculated LogP of -0.02, which represents a balanced, slightly hydrophilic character. This contrasts with more lipophilic analogs such as 5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole, which incorporates a highly electron-withdrawing and lipophilic -CF3 group intended to enhance metabolic stability but increases LogP and alters membrane permeability [1]. The near-neutral LogP of the target compound suggests superior aqueous solubility and potential for oral bioavailability in early-stage drug discovery, making it a distinct starting point for scaffolds requiring a more balanced pharmacokinetic profile.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -0.02 |
| Comparator Or Baseline | 5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole: Not explicitly stated, but expected to be significantly >0 due to -CF3 group [Class-level inference]. |
| Quantified Difference | Target compound LogP is -0.02, indicating a more hydrophilic nature relative to -CF3 analogs [Class-level inference]. |
| Conditions | Computed property (ChemSpace) [2] |
Why This Matters
LogP directly impacts solubility, permeability, and protein binding; this compound's balanced LogP offers a distinct physicochemical profile for medicinal chemists compared to more lipophilic oxadiazole derivatives.
- [1] Kuujia. 5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole. CAS 1350989-24-0. View Source
- [2] ChemSpace. 5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride - LogP. View Source
